

# "4-[2-(3-Bromophenoxy)ethyl]morpholine" structure-activity relationship (SAR)

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## Compound of Interest

Compound Name: 4-[2-(3-Bromophenoxy)ethyl]morpholine  
CAS No.: 435283-95-7  
Cat. No.: B1269199

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## Technical Whitepaper: SAR Profiling of 4-[2-(3-Bromophenoxy)ethyl]morpholine

Target Class: Sigma-1 Receptor (

R) Ligands CAS Registry Number: 435283-95-7 Molecular Formula:

Molecular Weight: 286.17 g/mol

### Executive Summary

This technical guide provides a comprehensive structural and functional analysis of **4-[2-(3-Bromophenoxy)ethyl]morpholine**, a representative pharmacophore in the class of phenoxyalkylamines. While often utilized as a chemical probe or intermediate, this scaffold exhibits high affinity for the Sigma-1 receptor (

R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

The molecule's architecture—comprising a basic morpholine heterocycle, a flexible ethyl linker, and a halogenated aromatic ring—perfectly satisfies the canonical pharmacophore model for

R binding. This guide deconstructs its Structure-Activity Relationship (SAR), details synthetic pathways, and outlines validation protocols for researchers in neuropharmacology and medicinal chemistry.

## Structural Deconstruction & SAR Analysis

The biological activity of **4-[2-(3-Bromophenoxy)ethyl]morpholine** is dictated by three distinct structural domains. Each domain plays a critical role in the thermodynamics of receptor binding.

### Domain A: The Basic Center (Morpholine)

- **Function:** The tertiary amine nitrogen of the morpholine ring has a pKa of approximately 8.3. At physiological pH (7.4), it exists predominantly in a protonated (cationic) state.
- **Receptor Interaction:** The protonated nitrogen forms a critical salt bridge (electrostatic interaction) with the carboxylate side chain of Aspartate 126 (Asp126) within the R binding pocket.
- **SAR Insight:**
  - **Substitution:** Replacing morpholine with piperidine often increases affinity ( $K_i$ ) due to increased lipophilicity, but decreases metabolic stability.
  - **Oxygen Effect:** The morpholine oxygen acts as a hydrogen bond acceptor, potentially interacting with water networks or polar residues (e.g., Tyr103), improving solubility compared to purely alicyclic amines.

### Domain B: The Linker (Ethyl Group)

- **Function:** A two-carbon alkyl chain (ethoxy bridge) acts as a "spacer" to position the aromatic tail in the hydrophobic pocket while anchoring the amine at Asp126.
- **SAR Insight:**

- Length Optimization:

R SAR studies consistently show that a 2-4 carbon distance is optimal. Shortening to a methylene (-CH<sub>2</sub>-) linker typically abolishes affinity due to steric clash preventing the salt bridge formation. Lengthening beyond propyl introduces excessive entropic penalty.

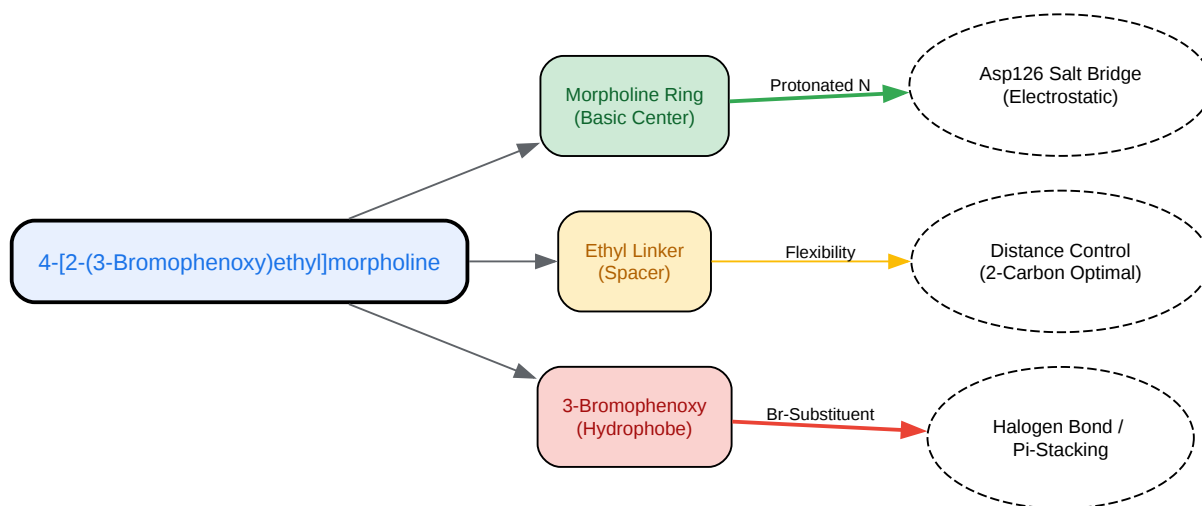
- Rigidification: Constraining this linker (e.g., cyclopropyl rings) can enhance selectivity but often requires complex asymmetric synthesis.

## Domain C: The Hydrophobic Tail (3-Bromophenoxy)

- Function: The phenyl ring occupies the primary hydrophobic pocket of the receptor, lined by residues such as Val162, Leu105, and Phe107.
- The "3-Bromo" Effect:
  - Halogen Bonding: The bromine atom at the meta position is capable of forming a halogen bond (where the electropositive -hole of the halogen interacts with an electron-rich donor like a backbone carbonyl).
  - Steric Fit: Meta substitution is often preferred over para in phenoxy-based ligands to accommodate the specific curvature of the hydrophobic pocket without clashing with the pocket floor.
  - Lipophilicity: The bromine significantly increases logP, driving the non-specific hydrophobic effect that powers binding affinity.

## Visualization: SAR & Interaction Map

The following diagram illustrates the pharmacophoric dissection and the corresponding receptor interactions.



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Figure 1: Pharmacophore decomposition of the target molecule mapping structural features to specific Sigma-1 receptor interactions.

## Synthetic Pathways[1]

The synthesis of **4-[2-(3-Bromophenoxy)ethyl]morpholine** is typically achieved via Williamson Ether Synthesis or Nucleophilic Substitution. The preferred route for high yield and purity is outlined below.

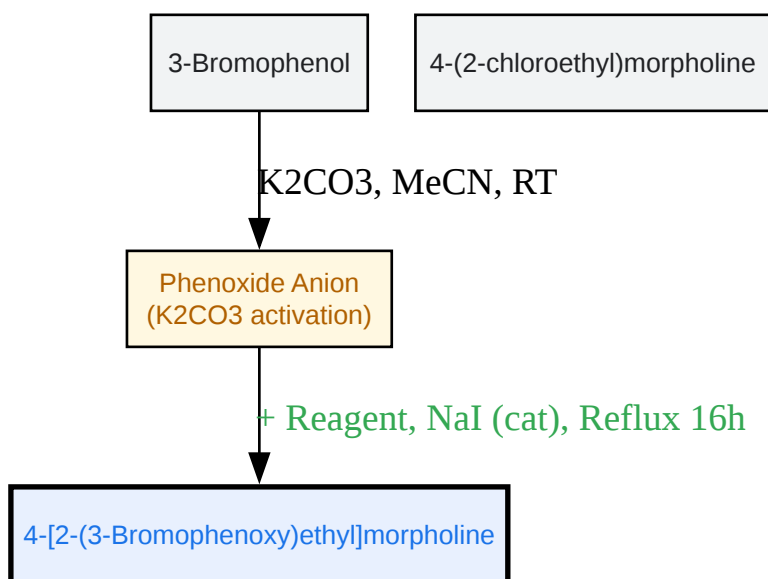
### Route A: Nucleophilic Substitution (Standard)

This method involves the alkylation of 3-bromophenol with 4-(2-chloroethyl)morpholine.

- Reagents: 3-Bromophenol, 4-(2-chloroethyl)morpholine hydrochloride, Potassium Carbonate ( ), Acetone or Acetonitrile.
- Mechanism:

displacement.

- Step-by-Step Protocol:
  - Activation: Dissolve 3-bromophenol (1.0 eq) in anhydrous acetonitrile. Add (3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
  - Alkylation: Add 4-(2-chloroethyl)morpholine HCl (1.1 eq) and a catalytic amount of Sodium Iodide (NaI) to accelerate the reaction (Finkelstein condition).
  - Reflux: Heat the mixture to reflux ( ) for 12-16 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 7:3).
  - Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine.
  - Purification: Convert to hydrochloride salt using HCl/Ether or purify free base via column chromatography.



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Figure 2: Primary synthetic route via base-mediated nucleophilic substitution.

## Experimental Validation Protocols

To confirm the identity and activity of the synthesized compound, the following assays are mandatory.

### Physicochemical Characterization

| Parameter  | Method   | Expected Value  |
|------------|--|---|
| Proton NMR | <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) | 2.6 (t, ), 2.8 (t, ), 3.7 (t, ), 4.1 (t, ), 6.8-7.2 (m, Ar-H) |
| Mass Spec  | LC-MS (ESI+)                                     | m/z 286.0/288.0<br>(1:1 Br isotope pattern)                   |
| Purity     | HPLC (C18, Water/MeCN)                           | >95%  |

### In Vitro Binding Assay ( R Affinity)

Objective: Determine the inhibition constant (

) of the ligand.

- Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

R.

- Radioligand:

(specific for

, negligible

binding).

- Protocol:
  - Incubate membrane homogenates (50 g protein) with 2 nM .
  - Add increasing concentrations of test compound ( to M).
  - Non-specific binding: Define using 10 M Haloperidol.
  - Incubate at for 120 mins.
  - Terminate via rapid filtration over GF/B filters.
  - Data Analysis: Fit displacement curves using non-linear regression to derive and calculate using the Cheng-Prusoff equation.

## Functional Readout: Calcium Mobilization

Since

R modulates

flux from the ER to mitochondria via the IP3 receptor:

- Method: Fluo-4 AM fluorescence assay in NG108-15 cells.
- Expectation: Agonists typically potentiate bradykinin-induced

release; antagonists inhibit this potentiation.

## References

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## Sources

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